molecular formula C15H12ClNO5S B11203848 3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid CAS No. 702669-06-5

3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid

Cat. No.: B11203848
CAS No.: 702669-06-5
M. Wt: 353.8 g/mol
InChI Key: NLIOLKVEJDGEKR-UHFFFAOYSA-N
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Description

3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid is a synthetic organic compound that belongs to the class of sulfonylbenzoic acids. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid typically involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring, often using sulfonyl chlorides.

Industrial Production Methods

Industrial production methods may involve large-scale reactions under controlled conditions, utilizing catalysts and optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetylamino)benzoic acid: Lacks the sulfonyl and chlorophenyl groups.

    4-[(4-Chlorophenyl)sulfonyl]benzoic acid: Lacks the acetylamino group.

    3-(Acetylamino)benzoic acid: Lacks the sulfonyl and chlorophenyl groups.

Uniqueness

3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid is unique due to the presence of both the acetylamino and sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

702669-06-5

Molecular Formula

C15H12ClNO5S

Molecular Weight

353.8 g/mol

IUPAC Name

3-acetamido-4-(4-chlorophenyl)sulfonylbenzoic acid

InChI

InChI=1S/C15H12ClNO5S/c1-9(18)17-13-8-10(15(19)20)2-7-14(13)23(21,22)12-5-3-11(16)4-6-12/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

NLIOLKVEJDGEKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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